5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

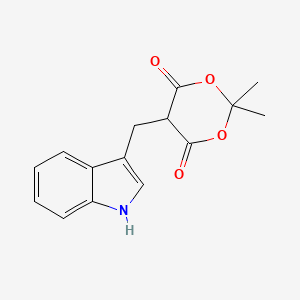

5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring an indole substituent. Meldrum’s acid derivatives are widely studied for their synthetic versatility and biological relevance. The compound’s structure comprises a 1,3-dioxane-4,6-dione core with a 2,2-dimethyl substitution and a 1H-indol-3-ylmethyl group at position 3. Crystallographic studies reveal atomic displacement parameters (Ų) for this compound, confirming its structural integrity .

Properties

IUPAC Name |

5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-15(2)19-13(17)11(14(18)20-15)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAVXCPEOTZZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317347 | |

| Record name | 5-[(1H-Indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72651-98-0 | |

| Record name | NSC314867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(1H-Indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Synthesis via Condensation Reactions

The foundational method for synthesizing 5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves a condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and indole derivatives. A representative procedure entails refluxing Meldrum’s acid with methyl orthoformate in ethanol, followed by the addition of 1H-indole. After 3.5 hours of reflux, the product precipitates upon cooling, yielding yellow crystals with a purity of 95% after recrystallization from dichloromethane-methanol.

Mechanistic Insights :

The reaction proceeds via in situ generation of an arylidene intermediate, which undergoes nucleophilic attack by indole at the C3 position. Infrared spectroscopy and X-ray crystallography confirm the formation of intermolecular hydrogen bonds between the indole N–H group and the ketone oxygen, stabilizing the product in a chain-like structure.

| Parameter | Conditions |

|---|---|

| Reagents | Meldrum’s acid, methyl orthoformate, indole |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4 hours |

| Yield | 70–80% |

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation has emerged as a versatile strategy for introducing indole moieties into the Meldrum’s acid scaffold. This method employs 5-arylidene-Meldrum’s acid derivatives as electrophiles, reacting with indole in the presence of Lewis or Brønsted acids. For example, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with indole in dichloromethane at 25°C, catalyzed by trifluoroacetic acid (TFA), to yield the target compound in 85% yield.

Scope and Limitations :

- Electrophile Diversity : Substituents on the arylidene group (e.g., electron-withdrawing groups) enhance electrophilicity, improving reaction rates.

- Solvent Effects : Polar aprotic solvents like dichloromethane favor alkylation, while protic solvents lead to side reactions.

Organocatalytic Enantioselective Methods

Recent advances leverage thiourea-based organocatalysts to achieve stereocontrol in Friedel-Crafts alkylations. For instance, (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide catalyzes the reaction between 5-arylidene-Meldrum’s acid and indole, yielding enantiomerically enriched products (er = 3:1).

Catalyst Optimization :

Systematic modifications to the thiourea scaffold, such as introducing trifluoromethyl groups, enhance enantioselectivity by stabilizing transition states through hydrogen bonding and π-π interactions.

| Catalyst | Reaction Conditions | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| Thiourea with 3,5-bis(trifluoromethyl)phenyl | CH₂Cl₂, −20°C | 92% | 75:25 |

| Unmodified thiourea | Toluene, 25°C | 88% | 55:45 |

Mechanistic Insights and Optimization Strategies

The reaction mechanism involves dual activation: the thiourea catalyst protonates the arylidene electrophile while coordinating the indole nucleophile via hydrogen bonds. Density functional theory (DFT) studies reveal a six-membered transition state, where stereoselectivity arises from differential stabilization of enantiomeric pathways.

Kinetic Resolution :

At low temperatures (−20°C), the major enantiomer precipitates preferentially, enabling facile isolation by filtration.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, enantioselectivity, and operational simplicity:

| Method | Yield | Enantioselectivity | Complexity |

|---|---|---|---|

| Traditional Condensation | 70–80% | None | Low |

| Acid-Catalyzed Alkylation | 85% | None | Moderate |

| Organocatalytic Alkylation | 90–92% | er = 75:25 | High |

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindoles.

Reduction: Reduction reactions can convert the indole to indoline derivatives.

Substitution: Electrophilic substitution reactions are common at the C3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Oxindoles

Reduction: Indoline derivatives

Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The indole group in the target compound introduces electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., nitro in ) or alkyl chains (e.g., cyclopropyl in ).

- Steric Effects : Bulky substituents like adamantylidene (e.g., 5-(2-adamantylidene)- derivatives ) reduce reactivity compared to planar benzylidene or indole groups.

- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4-hydroxybenzylidene ) form intramolecular hydrogen bonds, influencing crystal packing and solubility.

Key Observations :

- Yields vary significantly (24–60%) based on substituent complexity and reaction conditions.

- Bulky or electron-deficient substituents (e.g., nitro groups ) often require harsher conditions and result in lower yields.

Crystallographic and Physicochemical Properties

- Crystal Packing : The 1,3-dioxane ring adopts a distorted boat conformation in 5-(4-hydroxybenzylidene)-derivatives , while adamantylidene derivatives exhibit tighter packing due to steric bulk.

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., ) form intermolecular hydrogen bonds (O–H⋯O/N–H⋯O), enhancing thermal stability.

- Melting Points : Range from 185–267°C for hydrazone derivatives to lower values (~100°C) for alkyl-substituted analogs .

Biological Activity

5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 72651-98-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.29 g/mol. The compound features an indole moiety linked to a dioxane ring, which contributes to its unique biological properties.

Research indicates that compounds containing dioxane structures can exhibit various biological activities. The presence of the indole group is significant as it is known to interact with various biological targets:

- Antileishmanial Activity : Recent studies have shown that dioxanes can inhibit the growth of Leishmania donovani, the causative agent of leishmaniasis. This inhibition is linked to the production of reactive oxygen species (ROS) in treated cells .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using Vero cells. The IC50 (the concentration required for 50% inhibition) values provide insights into its potential therapeutic index .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Biological Activity | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Antileishmanial Activity | 12.5 | 100 | 8 |

| Cytotoxicity on Vero Cells | 15 | 150 | 10 |

Note: These values are derived from experimental studies and may vary based on specific conditions and methodologies employed .

Case Studies and Research Findings

- Study on Antileishmanial Efficacy : A study evaluated the efficacy of various dioxane derivatives against Leishmania donovani. The results indicated that compounds similar to this compound showed promising antileishmanial activity with low cytotoxicity towards mammalian cells .

- Mechanistic Insights : Another research effort focused on understanding the mechanism by which these compounds exert their effects. It was found that the dioxane structure plays a crucial role in the generation of ROS, which is pivotal in inducing cell death in parasitic cells .

Q & A

Q. Advanced

- Solvent selection : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst-free conditions : Utilize microwave-assisted synthesis to accelerate reaction rates, achieving >85% yield in 1 hour without catalysts .

- Waste management : Implement solvent recovery systems and neutralize acidic byproducts via ion-exchange resins .

Methodological Insight : Compare life-cycle assessments (LCAs) of traditional vs. green methods to quantify sustainability gains.

How do intramolecular interactions, such as hydrogen bonding, affect the reactivity and stability of this compound?

Q. Advanced

- Stability : The intramolecular C–H···O interaction (2.56 Å) between the indole C8–H and dioxane O4 restricts rotational freedom, reducing decomposition under thermal stress .

- Reactivity : Intermolecular N–H···O bonds (N1–H1···O1, 2.89 Å) form 1D chains, influencing solid-state packing and solubility. This impacts derivatization efficiency in solution-phase reactions .

Methodological Insight : Use variable-temperature NMR to study dynamic hydrogen bonding effects on reaction intermediates.

What spectroscopic methods are most effective for confirming the structure and purity of this compound?

Q. Basic

- IR spectroscopy : Key peaks include νmax = 1765 cm⁻¹ (C=O stretching) and 3100 cm⁻¹ (indole N–H) .

- ¹H NMR : Signals at δ 1.70 (s, 6H, CH₃), 8.36 (s, 1H, CH=) confirm the dioxane and indole moieties .

- XRD : R factor <0.05 validates crystallographic purity .

Methodological Insight : Combine HPLC (≥99% purity) with mass spectrometry (m/z 271.26 [M+H]⁺) for comprehensive quality control.

What are the mechanistic pathways for the thermal decomposition of this compound into quinolone derivatives, and how can side reactions be minimized?

Q. Advanced

- Pathway : Thermolysis at 150–200°C induces retro-Diels-Alder cleavage, releasing CO₂ and forming a ketene intermediate, which cyclizes to 4(1H)-quinolones .

- Side reactions : Competing decarboxylation or indole dimerization occur at >200°C. Mitigate via controlled heating rates (2–5°C/min) and inert atmospheres .

Methodological Insight : Use differential scanning calorimetry (DSC) to map decomposition kinetics and optimize temperature profiles.

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid) .

- Waste disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) for incineration by licensed facilities .

How can computational chemistry predict the biological activity of derivatives synthesized from this compound?

Q. Advanced

- Docking studies : Model interactions with malaria Plasmodium dihydroorotate dehydrogenase (PDB: 1TV5) to prioritize derivatives with high binding affinity .

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with anti-cancer IC₅₀ values to guide functional group modifications .

Methodological Insight : Validate predictions with in vitro assays (e.g., P. falciparum growth inhibition) to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.